molecular formula C21H20N2O4S B13378415 (5E)-2-(2,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378415
M. Wt: 396.5 g/mol
InChI Key: SKQSZSZKGYKLAB-DJKKODMXSA-N
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Description

2-[(2,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylphenyl isothiocyanate with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethylphenyl)imino]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one
  • 2-[(2,4-dimethylphenyl)imino]-5-[(6-hydroxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one

Uniqueness

What sets 2-[(2,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one apart is its specific ethoxy substituent on the benzodioxole ring, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potency or selectivity in certain applications compared to similar compounds.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O4S/c1-4-25-16-10-18-17(26-11-27-18)8-14(16)9-19-20(24)23-21(28-19)22-15-6-5-12(2)7-13(15)3/h5-10H,4,11H2,1-3H3,(H,22,23,24)/b19-9+

InChI Key

SKQSZSZKGYKLAB-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)NC(=NC4=C(C=C(C=C4)C)C)S3)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)NC(=NC4=C(C=C(C=C4)C)C)S3)OCO2

Origin of Product

United States

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